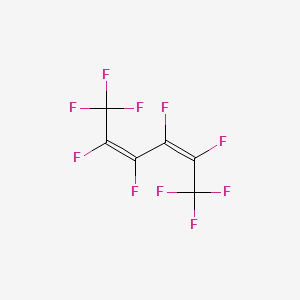

(Z,Z)-Perfluoro-2,4-hexadiene

Description

Structure

3D Structure

Properties

CAS No. |

83168-65-4 |

|---|---|

Molecular Formula |

C6F10 |

Molecular Weight |

262.05 g/mol |

IUPAC Name |

(2Z,4Z)-1,1,1,2,3,4,5,6,6,6-decafluorohexa-2,4-diene |

InChI |

InChI=1S/C6F10/c7-1(3(9)5(11,12)13)2(8)4(10)6(14,15)16/b3-1-,4-2- |

InChI Key |

ITEBVUXKIREBFG-CCAGOZQPSA-N |

Isomeric SMILES |

C(=C(\F)/C(F)(F)F)(\F)/C(=C(/F)\C(F)(F)F)/F |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(=C(C(F)(F)F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Z,z Perfluoro 2,4 Hexadiene and Its Derivatives

Direct Synthetic Routes to (Z,Z)-Perfluoro-2,4-hexadiene

The direct synthesis of this compound can be approached through several methods, primarily involving the degradation of precursor molecules or the use of organometallic intermediates.

Thermal Degradation Strategies from Perfluorinated Carboxylic Acid Precursors (e.g., silver salts)

The thermal decomposition of silver salts of perfluorinated carboxylic acids, a variation of the Hunsdiecker reaction, presents a potential route to perfluorinated olefins. wikipedia.orgorganic-chemistry.org This method involves the decarboxylation of a silver carboxylate to generate a perfluoroalkenyl radical, which can then dimerize or undergo further reactions to yield the desired diene.

For the synthesis of this compound, a hypothetical precursor would be the silver salt of (2Z,4Z)-perfluoro-2,4-hexadienoic acid. The thermal treatment of this salt would be expected to induce decarboxylation, leading to the formation of a (Z,Z)-perfluoro-2,4-hexadienyl radical. Subsequent abstraction of a fluorine atom from another molecule or radical coupling could potentially lead to the desired diene. However, this method is often challenged by a lack of stereocontrol and the potential for various side reactions, including rearrangement and fragmentation. The radical nature of the intermediates makes it difficult to preserve the (Z,Z) configuration of the double bonds. acs.org

Table 1: Hypothetical Thermal Degradation Route

| Precursor | Reagents/Conditions | Expected Product | Challenges |

|---|

Research into catalytic versions of the Hunsdiecker reaction for aliphatic carboxylic acids has shown promise in improving yields and reaction conditions, though its application to perfluorinated unsaturated systems remains an area for further investigation. nih.gov

Synthesis via Organometallic Intermediates (e.g., dilithio-hexadiene formation from organostannyl compounds)

Organometallic chemistry offers a more controlled approach to the synthesis of complex molecules like this compound. The use of organostannyl compounds, for instance, is a well-established strategy for the formation of carbon-carbon bonds via cross-coupling reactions, such as the Stille coupling. mdpi.comresearchgate.net

A speculative route could involve the synthesis of a (Z,Z)-1,4-bis(tributylstannyl)perfluoro-2,4-hexadiene intermediate. This precursor could then undergo a double cross-coupling reaction with a suitable electrophile to generate the target diene. However, the synthesis of such a dilithio-hexadiene precursor from organostannyl compounds in a stereoselective manner is a significant synthetic challenge. The stereospecific preparation of other perfluoro-1,3-butadiene synthons from organostannanes has been reported, suggesting the potential feasibility of this approach if appropriate starting materials and reaction conditions are identified. researchgate.net

Stereoselective Synthesis of (Z,Z)-Diene Isomers

Achieving a high degree of stereoselectivity is crucial in the synthesis of specific isomers like this compound. This requires precise control over the configuration of the newly formed double bonds.

Control of Double Bond Configuration in Perfluorinated Diene Synthesis

Several modern synthetic methods have been developed for the stereoselective construction of 1,3-dienes. nih.govresearchgate.net For the synthesis of Z,Z-dienes, specific strategies are required to favor the formation of the cis-configuration at both double bonds. One such strategy involves the stereospecific coupling of two Z-configured vinyl metallic reagents.

A plausible, though hypothetical, stereoselective synthesis of this compound could be envisioned through the coupling of a (Z)-1-haloperfluoro-1-propene with a (Z)-1-metallo-perfluoro-1-propene. For instance, a palladium-catalyzed cross-coupling reaction between (Z)-1-iodo-1,2,3,3,3-pentafluoropropene and a (Z)-1-(trialkylstannyl)-1,2,3,3,3-pentafluoropropene could potentially yield the desired (Z,Z)-diene with retention of configuration. The success of this approach would heavily depend on the ability to synthesize the Z-configured precursors with high isomeric purity. Methods for the stereoselective synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene have been developed, which could potentially be adapted for the synthesis of the required propene precursors. epa.govbeilstein-journals.org

Table 2: Hypothetical Stereoselective Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Expected Product | Key Consideration |

|---|

Derivatization and Functionalization Strategies of the this compound Framework

The reactivity of perfluorinated conjugated dienes is characterized by their electron-deficient nature, making them susceptible to nucleophilic attack and participants in specific types of cycloaddition reactions.

Due to the strong electron-withdrawing effect of the fluorine atoms, the double bonds in this compound are expected to be highly electrophilic. This would make the diene reactive towards a variety of nucleophiles. Nucleophilic attack could occur at the C2 or C4 positions, leading to addition or substitution products, a process known as conjugate or 1,4-addition. youtube.comlibretexts.orgmasterorganicchemistry.com For example, reaction with alkoxides or amines would be expected to yield substituted perfluoro-2-hexenes.

Furthermore, perfluorinated dienes can participate in cycloaddition reactions. While the electron-deficient nature of this compound would make it a poor diene in a standard Diels-Alder reaction with electron-poor dienophiles, it could potentially react with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. libretexts.orglibretexts.org Additionally, [2+2] cycloadditions with electron-rich olefins are also a possibility. The reactivity of other perfluorinated dienes with various reagents has been documented, providing insights into the potential functionalization pathways for the this compound framework. mathnet.ruresearchgate.net

Table 3: Predicted Reactivity of this compound

| Reaction Type | Reagent Class | Expected Product Type |

|---|---|---|

| Nucleophilic Addition/Substitution | Alkoxides, Amines, Thiolates | Substituted Perfluoro-2-hexenes |

| Inverse-Electron-Demand Diels-Alder | Electron-rich Alkenes | Fluorinated Cyclohexene Derivatives |

Reaction Mechanisms and Reactivity of Z,z Perfluoro 2,4 Hexadiene

Electrocyclic Reactions and Thermal Interconversions

Electrocyclic reactions are intramolecular processes where a conjugated polyene undergoes cyclization, resulting in a cyclic product with one less π-bond. edu.krd These reactions are highly stereoselective, meaning they preferentially form one stereoisomer. edu.krd The direction of rotation of the terminal p-orbitals of the conjugated system, either in the same direction (conrotatory) or opposite directions (disrotatory), dictates the stereochemistry of the product. edu.krd This process is reversible, with the open-chain form often favored for reactions that would form strained four-membered rings. edu.krdlibretexts.orglibretexts.org

Detailed kinetic and thermodynamic studies have been conducted on the thermal interconversions of perfluorinated dienes and their corresponding cyclobutene (B1205218) derivatives. researchgate.netresearchgate.netsci-hub.se In the case of the perfluoro-2,4-hexadienes, the (Z,Z)-isomer displays a significant kinetic advantage in the cyclization process compared to the (E,E)-isomer. researchgate.netresearchgate.net This indicates a lower activation energy barrier for the ring-closing reaction of the (Z,Z)-configured diene.

The thermal isomerization of trans-perfluoro-3,4-dimethylcyclobutene to (Z,Z)- and (E,E)-perfluoro-2,4-hexadienes has been studied. pitt.edu The activation energy for the ring-opening to the (Z,Z)-diene is significantly lower than that for the formation of the (E,E)-diene, leading to a very large ratio of their formation rates. pitt.edu This kinetic preference, however, does not necessarily reflect the thermodynamic stability of the products, where the difference in the standard enthalpy of formation (ΔH°) between the two diene isomers is comparatively small. pitt.edu

Table 1: Kinetic Parameters for the Thermal Isomerization of trans-Perfluoro-3,4-dimethylcyclobutene

| Product Isomer | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at 111.5 °C | Rate Ratio at 111.5 °C |

|---|---|---|---|

| (Z,Z)-Perfluoro-2,4-hexadiene | Lower | Higher | 1.9 x 10⁹ |

| (E,E)-Perfluoro-2,4-hexadiene | Higher (by 19.2 kcal/mol) | Lower | 1 |

Data sourced from Dolbier et al. pitt.edu

The thermal interconversion between this compound and trans-perfluoro-3,4-dimethylcyclobutene is a key electrocyclic reaction. researchgate.netresearchgate.netsci-hub.se Similarly, (E,Z)-perfluoro-2,4-hexadiene interconverts with cis-perfluoro-3,4-dimethylcyclobutene. sci-hub.se These interconversions are governed by the principles of orbital symmetry, which dictate that thermal electrocyclic reactions of 4π-electron systems, like butadienes, proceed via a conrotatory mechanism. pitt.edu

For trans-3,4-disubstituted cyclobutenes, two conrotatory pathways are possible, leading to either (E,E)- or (Z,Z)-dienes. pitt.eduvaia.com In the perfluorinated system, the ring opening of trans-perfluoro-3,4-dimethylcyclobutene shows a remarkable selectivity, strongly favoring the formation of this compound over the (E,E) isomer. pitt.edu This preference is a result of electronic effects rather than steric hindrance. pitt.edu

The (Z,Z)-configuration of perfluoro-2,4-hexadiene plays a crucial role in the stereoselectivity of its cyclization. The geometry of the diene predetermines the stereochemical outcome of the electrocyclic ring closure. According to the Woodward-Hoffmann rules for thermal 4π-electron systems, the cyclization must proceed in a conrotatory fashion. pitt.edu

For a (Z,Z)-diene, a conrotatory ring closure will lead to the formation of a trans-substituted cyclobutene. This stereospecificity is a hallmark of concerted pericyclic reactions, where bond making and breaking occur in a single step through a cyclic transition state. spcmc.ac.in The significant kinetic advantage of the (Z,Z)-isomer in cyclization further underscores the influence of its configuration on the reaction pathway. researchgate.netresearchgate.net

Torquoselectivity describes the preference for one conrotatory pathway over the other in the ring-opening of asymmetrically substituted cyclobutenes. spcmc.ac.innih.gov This selectivity is governed by the electronic nature of the substituents at the 3- and 4-positions of the cyclobutene ring. nih.gov Electron-donating groups typically rotate outward, while electron-accepting groups tend to rotate inward during the conrotatory process. nih.gov

In the case of perfluorinated cyclobutenes, such as trans-perfluoro-3,4-dimethylcyclobutene, the substituents are CF₃ groups and fluorine atoms. The ring-opening exhibits a high degree of torquoselectivity, with a strong preference for the inward rotation of the larger CF₃ groups and the outward rotation of the smaller fluorine substituents. pitt.edu This leads to the highly selective formation of this compound. pitt.edu This pronounced selectivity is attributed to electronic effects, where the interaction between the orbitals of the breaking sigma bond and the substituent orbitals stabilizes one transition state over the other. pitt.edursc.org

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. This compound, as a conjugated diene, can participate in such reactions.

While concerted thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions are allowed. pressbooks.pub Perfluorinated alkenes are known to undergo cycloaddition reactions. researchgate.netresearchgate.net For instance, cobalt fluorocarbene complexes have been shown to react with tetrafluoroethylene (B6358150) in what is formally a [2+2] cycloaddition to form metallacyclobutanes. researchgate.net Computational studies on these reactions suggest a stepwise mechanism involving a diradical intermediate rather than a concerted pathway. researchgate.net The reactivity of perfluoroalkenes in these reactions is notable, and they can form stable cycloadducts. chempedia.inforesearchgate.net The presence of fluorine atoms can significantly influence the reaction mechanism and the stability of the resulting cyclic compounds. semanticscholar.org

Diels-Alder Type Reactions Involving Perfluorinated Diene Scaffolds

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org The reactivity of dienes in these reactions is heavily dependent on their ability to adopt an s-cis conformation. wikipedia.org For some dienes, such as (2Z,4Z)-2,4-hexadiene, steric hindrance between substituents can make the s-cis conformation less favorable, potentially reducing reactivity. vaia.comlibretexts.org

Perfluorinated dienes, due to the electron-withdrawing nature of the fluorine atoms, can participate in "inverse-electron-demand" Diels-Alder reactions where the diene is electron-poor and the dienophile is electron-rich. core.ac.uk While specific studies on the Diels-Alder reactions of this compound with a wide range of dienophiles are not extensively detailed in the provided search results, the general principles of perfluorinated diene reactivity suggest it would be a viable participant in such cycloadditions.

A study involving the thermal interconversions of perfluoro-2,4-hexadiene isomers revealed that this compound demonstrates a significant kinetic advantage in its cyclization process compared to its (E,E) counterpart. researchgate.net This suggests a higher propensity for the (Z,Z) isomer to undergo reactions involving a cyclic transition state, such as the Diels-Alder reaction.

The stereochemistry of Diels-Alder reactions is highly specific. For example, in reactions with non-fluorinated hexadienes, the stereochemistry of the diene dictates the stereochemistry of the product. rsc.orgpressbooks.publibretexts.org It is expected that cycloadditions involving this compound would also proceed with a high degree of stereospecificity.

Computational Studies on Cycloaddition Mechanisms

Computational studies are invaluable for elucidating the mechanisms of cycloaddition reactions. escholarship.org For perfluorinated systems, density functional theory (DFT) calculations have been employed to study the [3+2] cycloaddition reactions of C-arylnitrones with perfluoro-2-methylpent-2-ene. These studies indicated that despite the polar nature of the reactants, the reaction proceeds through a one-step mechanism, and attempts to locate zwitterionic intermediates were unsuccessful. mdpi.com

In the context of Diels-Alder reactions, computational studies on other systems, such as the reaction of trifluoroethylene (B1203016) with five-membered chalcogen heterocyclic compounds, have been used to determine the reaction mechanism, as well as the stereo- and regioselectivity. nih.gov Similar computational approaches could provide detailed insights into the transition states and energy profiles for the cycloaddition reactions of this compound. Such studies on related fluorinated dienes have explored the preference for endo versus exo products and the factors influencing this selectivity. researchgate.net

Nucleophilic Reactivity and Substitution Mechanisms

Fluorinated alkenes are generally susceptible to nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms, which polarizes the carbon-carbon double bond. researchgate.net This often leads to unique chemical reactivity compared to their hydrocarbon analogs. researchgate.net

Analysis of Nucleophilic Attack on Fluorinated Alkenyl Systems

The presence of fluorine atoms in an alkenyl system makes the carbon atoms of the double bond electrophilic and thus prone to attack by nucleophiles. researchgate.net This can lead to either addition or substitution reactions. In perfluorinated systems, nucleophilic attack is a common reaction pathway. For instance, reactions of perfluoro-[2.2]paracyclophane with various nucleophiles proceed via an SNAr mechanism. researchgate.net

Regiochemistry and Stereochemistry in Nucleophilic Substitution Pathways

The regiochemistry of nucleophilic attack on unsymmetrical fluorinated alkenes is a critical aspect of their reactivity. organic-chemistry.org In the case of perfluorinated dienes, there are multiple potential sites for nucleophilic attack. The specific site of attack will be governed by the relative electrophilicity of the different carbon atoms in the diene system.

The stereochemistry of nucleophilic substitution at a double bond can result in either retention or inversion of configuration. siue.edumasterorganicchemistry.comucsd.edu For example, the reaction of cis- and trans-2,3-dichlorohexafluorobutene-2 with alkoxide ions showed that both isomers yield vinyl ethers with a net retention of configuration, although the degree of retention varied between the isomers. researchgate.net Understanding the stereochemical outcome of nucleophilic substitution on this compound would require specific experimental studies.

Mechanisms of C-H and C-F Bond Activation in Perfluorinated Systems

The activation of C-F bonds is a challenging yet important area of research due to the high strength of the carbon-fluorine bond. nih.govresearchgate.netrsc.orgnih.gov Transition metal complexes are often employed to facilitate C-F bond activation. researchgate.netnih.gov In some cases, C-F bond activation can occur without a transition metal, for example, through the use of strong bases or frustrated Lewis pairs. rsc.org

In perfluorinated systems that also contain C-H bonds, a competition between C-H and C-F bond activation can exist. researchgate.net The selectivity of this activation depends on the specific substrate and the reagents used. For this compound, which lacks C-H bonds, any activation would necessarily involve the C-F bonds or the C-C framework. The mechanisms for such activations could involve oxidative addition to a metal center or nucleophilic attack leading to fluoride (B91410) elimination.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. thermofisher.comnih.govciac.jl.cn For perfluorinated compounds, transition metal catalysts can be used to facilitate cross-coupling reactions, often involving the activation of C-F bonds. nih.govciac.jl.cn

While specific examples of transition metal-catalyzed transformations of this compound are not detailed in the provided search results, the reactivity of other fluorinated alkenes and dienes in the presence of transition metals provides a framework for predicting its potential reactivity. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon bonds with fluorinated substrates. nih.govacs.org Rhodium-catalyzed reactions have also been shown to be effective for the cross-coupling of fluorinated propenes. researchgate.net It is plausible that this compound could undergo similar transition metal-catalyzed reactions, such as Suzuki-Miyaura, Negishi, or Stille couplings, to introduce new functional groups. The regioselectivity and stereoselectivity of such reactions would be of significant interest.

Cross-Coupling Reactions Involving Perfluorinated Diene Scaffolds

Perfluorinated dienes, including scaffolds related to this compound, are valuable substrates in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. mdpi.comnanochemres.org These reactions are pivotal in synthesizing complex fluorinated molecules. mdpi.com The palladium catalyst, typically in a Pd(0) oxidation state, is a common choice for these transformations. nanochemres.orgwikipedia.org

Research has demonstrated the utility of palladium-catalyzed cross-coupling reactions with various perfluorinated organic compounds. mdpi.com For instance, the cross-coupling of tetrafluoroethylene with diarylzinc reagents has been successfully developed. mdpi.com While not specifically this compound, this illustrates the reactivity of C-F bonds in perfluorinated systems under palladium catalysis. The general mechanism for such cross-coupling reactions involves the oxidative addition of a carbon-halogen or carbon-triflate bond to the Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. wikipedia.orgnih.gov

In the context of perfluorinated dienes, the specific reaction conditions, including the choice of catalyst, ligands, and coupling partners, are crucial for achieving high yields and selectivity. organic-chemistry.org For example, Negishi-type couplings, which utilize organozinc reagents, are effective for creating C-C bonds with a variety of organic halides. wikipedia.orgchemistnotes.com The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions involving fluorinated olefins.

| Fluorinated Substrate | Coupling Partner | Catalyst | Reaction Type | Key Observation | Reference |

|---|---|---|---|---|---|

| Tetrafluoroethylene (TFE) | Diarylzinc | Pd(0) with LiI | Negishi-type | LiI promotes oxidative addition of the C-F bond. | mdpi.com |

| Hexafluoropropylene | Arylboronates | Pd(0)/PiPr3 | Suzuki-type | Formation of a mixture of regioisomers. | mdpi.com |

| Aryl Halides | Organozinc | Pd(PPh3)4 or Ni(acac)2 | Negishi | High functional group tolerance. | wikipedia.org |

Mechanistic Investigations of Catalytic Carbon-Carbon Bond Formation (e.g., Negishi-type)

The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting organozinc compounds with organic halides or triflates in the presence of a nickel or palladium catalyst. wikipedia.orgnrochemistry.com The reaction is known for its stereoselectivity and broad substrate scope, encompassing sp, sp2, and sp3-hybridized carbon atoms. wikipedia.orgchemistnotes.com

The catalytic cycle of a Negishi reaction is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex. chemistnotes.comnrochemistry.com The rate of this step typically follows the order of I > OTf > Br >> Cl for the leaving group. wikipedia.org

Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. nrochemistry.com

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemistnotes.comnrochemistry.com An isomerization step to bring the organic ligands into a cis-orientation may be necessary before reductive elimination can occur. nrochemistry.com

While the general mechanism is well-established, specific mechanistic details can vary depending on the substrates and catalyst system. For instance, with sterically demanding substrates or specific ligand systems like pincer complexes, alternative pathways involving different intermediates, such as Pd(IV) species, have been proposed. rsc.org The use of organozinc reagents requires anhydrous and oxygen-free conditions due to their sensitivity to moisture and air. nrochemistry.com

The table below outlines the fundamental steps in the Negishi-type coupling mechanism.

| Step | Description | Intermediate Species | Reference |

|---|---|---|---|

| Oxidative Addition | Insertion of the Pd(0) catalyst into the R-X bond of the organic halide. | Organo-Pd(II)-halide complex | chemistnotes.comnrochemistry.com |

| Transmetalation | Transfer of an organic group from the organozinc reagent to the Pd(II) center. | Diorgano-Pd(II) complex | nrochemistry.com |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Coupled product and Pd(0) catalyst | chemistnotes.comnrochemistry.com |

Rearrangement Pathways

Perfluorinated dienes can undergo rearrangement reactions, such as prototropic shifts and dehydrofluorination, leading to a variety of isomeric products.

Prototropic Rearrangements in Perfluorinated Diene Systems

Prototropic rearrangements, which involve the migration of a proton, can occur in perfluorinated diene systems, particularly when facilitated by a base or under thermal conditions. researchgate.net These rearrangements can lead to the isomerization of the diene. For instance, studies on related fluorinated systems have shown that base-mediated reactions can be accompanied by prototropic rearrangements, resulting in double bond migration. researchgate.net

In the case of 1,1,1,6,6,6-hexafluoro-2,5-bis(trifluoromethyl)-2,4-hexadiene, a compound with a similar perfluorinated hexadiene core, prototropic rearrangement has been observed. fluorine1.ru The high polarization of the double bonds due to the influence of multiple trifluoromethyl groups is thought to be a driving force for this allylic rearrangement. fluorine1.ru Theoretical calculations have indicated that such isomerizations can be thermodynamically plausible. fluorine1.ru While specific studies on the prototropic rearrangement of this compound are not detailed in the provided results, the behavior of analogous compounds suggests that it is a potential reaction pathway.

Dehydrofluorination Processes and Resulting Product Diversification

Dehydrofluorination, the elimination of a hydrogen and a fluorine atom, is another significant reaction pathway for fluorinated compounds, often leading to the formation of new double bonds and a diverse range of products. rsc.org This process can be induced by bases or thermal stress.

In studies of related perfluorinated dienes, dehydrofluorination has been shown to occur under reaction conditions, sometimes in conjunction with prototropic rearrangements, to yield a mixture of polyunsaturated compounds. fluorine1.ru The specific products formed will depend on the structure of the starting diene and the reaction conditions. For example, the dehydrofluorination of certain perfluorinated precursors can lead to the formation of (Z)-derivatives exclusively. rsc.org The interplay between rearrangements and elimination reactions highlights the complex reactivity of these systems and the potential for generating a variety of fluorinated products from a single precursor.

Theoretical Chemistry and Computational Studies on Z,z Perfluoro 2,4 Hexadiene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone in the investigation of fluorinated compounds like (Z,Z)-Perfluoro-2,4-hexadiene. figshare.commdpi.com These methods allow for the detailed examination of molecular properties that are often difficult or impossible to determine experimentally. By solving approximations of the Schrödinger equation, researchers can obtain information about the molecule's geometry, energy, and electronic distribution. utdallas.edu

Conformational Analysis and Relative Stability of Isomers (e.g., C2h and C2 conformers)

The conformational landscape of this compound is a critical aspect of its chemistry. Theoretical studies have explored the relative stabilities of its different spatial arrangements, or conformers. Of particular interest are the C2h and C2 conformers. The relative energies of these conformers dictate the molecule's preferred shape and can influence its reactivity.

Computational analyses, often employing methods like Density Functional Theory (DFT) or ab initio calculations, can predict the equilibrium geometries and relative energies of these isomers. nrel.govethz.ch For instance, calculations can determine whether the planar C2h conformer or a twisted C2 conformer is the global minimum on the potential energy surface. These studies have revealed that the interplay of steric and electronic effects due to the fluorine substituents is a key determinant of conformational preference.

Elucidation of Reaction Pathways and Transition State Characterization

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction pathways and the characterization of transition states. For example, the thermal electrocyclic interconversion of this compound with trans-perfluoro-3,4-dimethylcyclobutene has been a subject of detailed kinetic and thermodynamic analysis. researchgate.net

These studies have shown that (Z,Z)-dienes exhibit a significant kinetic advantage in their cyclization processes compared to their (E,E) counterparts. researchgate.net Computational methods can locate the transition state structures for these reactions, providing insights into the geometry and energy of the highest point along the reaction coordinate. This information is crucial for understanding reaction rates and mechanisms. For instance, in the electrocyclic ring-closure of a diene to form a cyclobutene (B1205218), computational chemistry can model the conrotatory or disrotatory movement of the terminal groups. numberanalytics.com

Determination of Enthalpy of Formation and Other Thermodynamic Parameters

The enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. umsl.edu Computational methods provide a powerful tool for the determination of ΔHf° and other thermodynamic parameters for molecules like this compound, especially when experimental data is scarce. nist.govuga.educhemeo.com

Various computational models, such as those based on DFT or more sophisticated ab initio methods, can calculate the total electronic energy of the molecule. nrel.gov By combining this with zero-point vibrational energy and thermal corrections, a theoretical value for the enthalpy of formation can be derived. These calculated values can be benchmarked against experimental data for similar compounds to assess their accuracy. openmopac.net

| Thermodynamic Parameter | Description |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements, with all substances in their standard states. |

| Gibbs Free Energy (ΔGf°) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |

| Entropy (S°) | A measure of the randomness or disorder of a system. |

| Heat Capacity (Cp) | The amount of heat that must be added to one unit of mass of the substance to cause an increase of one unit in temperature. |

Molecular Orbital Theory and Stereoselectivity Prediction

Molecular Orbital (MO) theory provides a sophisticated framework for understanding the electronic structure and reactivity of molecules, including the stereoselectivity of pericyclic reactions involving this compound. youtube.comlibretexts.org By considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule, MO theory can explain and predict the outcomes of concerted reactions. askfilo.com

Application of Woodward-Hoffmann Rules to Perfluorinated Dienes

The Woodward-Hoffmann rules, based on the principle of the conservation of orbital symmetry, are a powerful tool for predicting the stereochemical outcome of pericyclic reactions. numberanalytics.comwikipedia.orglibretexts.org These rules are directly applicable to the electrocyclic reactions of perfluorinated dienes like this compound.

For a thermal electrocyclic reaction, the stereochemistry (conrotatory or disrotatory) is determined by the number of π electrons in the system. udel.edu For a 4n π-electron system, such as a diene, the thermal reaction is predicted to be conrotatory, while the photochemical reaction is disrotatory. libretexts.org Conversely, for a (4n+2) π-electron system, the thermal reaction is disrotatory, and the photochemical reaction is conrotatory. The presence of perfluoroalkyl groups can influence the activation energies of these processes but does not change the fundamental predictions of the Woodward-Hoffmann rules.

| Reaction Type | Number of π Electrons | Thermal Reaction | Photochemical Reaction |

| Electrocyclic | 4n | Conrotatory | Disrotatory |

| Electrocyclic | 4n + 2 | Disrotatory | Conrotatory |

Understanding Electronic Control of Stereoselective Processes

The stereoselectivity of reactions involving this compound is not solely governed by steric factors but is significantly influenced by electronic effects. pitt.edu The high electronegativity of fluorine atoms dramatically alters the electronic landscape of the diene system. Molecular orbital theory helps in understanding this electronic control.

In electrocyclic reactions of substituted cyclobutenes, for instance, the direction of ring-opening (inward or outward rotation of substituents) can be strongly influenced by the electronic nature of those substituents. pitt.edu Computational studies have demonstrated that electronic effects can be dominant in determining both the kinetic and stereochemical outcomes. pitt.edu For perfluorinated systems, the interaction between the developing orbitals in the transition state and the fluorine substituents can lead to a high degree of stereoselectivity, a phenomenon sometimes referred to as "torquoselectivity". pitt.edu This electronic control is a key aspect of the reactivity of this compound and can be rationalized by examining the symmetries and energies of the frontier molecular orbitals (HOMO and LUMO). ox.ac.uk

Advanced Computational Methodologies (e.g., DFT, Ab Initio, MEDT)

The theoretical investigation of this compound relies on sophisticated computational methodologies to predict its structure, stability, and reactivity. While specific computational studies on this compound are not extensively documented in the reviewed literature, the principles governing the study of fluorinated and conjugated systems are well-established. The primary tools for such analyses are Density Functional Theory (DFT), ab initio methods, and the Molecular Electron Density Theory (MEDT).

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. fiveable.me DFT methods approximate the complex many-electron problem by calculating the electron density, from which the system's energy and other properties are derived. nih.gov The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. fiveable.mestanford.edu For fluorinated compounds, DFT is instrumental in studying reaction energetics and molecular geometries. researchgate.netacs.org

Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters, offering a rigorous but computationally intensive approach. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CCSD), form a systematic hierarchy of accuracy. researchgate.netresearchgate.net For fluorinated dienes like hexafluoro-1,3-butadiene (B1630412), ab initio calculations have been crucial in determining stable conformations and vibrational spectra. electronicsandbooks.com Such methods are often used to benchmark the performance of less expensive DFT functionals. nih.gov

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity. nih.govmdpi.com Proposed as an evolution from the frontier molecular orbital (FMO) theory, MEDT posits that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comluisrdomingo.com This theory analyzes changes in electron density along a reaction path to provide insights into reaction mechanisms. mdpi.com MEDT has been successfully applied to understand cycloaddition reactions, which are highly relevant to diene systems, by analyzing the nucleophilic and electrophilic interactions at the transition states. luisrdomingo.comrsc.org

Selection of Basis Sets and Exchange-Correlation Functionals for Fluorinated Systems

The high electronegativity and presence of lone pairs on fluorine atoms, along with the π-system of the diene, present specific challenges for computational modeling. The accurate description of electron correlation, polarization effects, and weak interactions is critical. Therefore, the careful selection of basis sets and exchange-correlation functionals is paramount for obtaining reliable results for fluorinated molecules like this compound. rsc.orgacs.org

A primary challenge in modeling fluorinated systems is adequately describing the compact and tightly bound valence electrons alongside the diffuse nature of the electron density further from the nuclei, which is important for intermolecular interactions. rsc.orgaip.org Furthermore, many standard DFT functionals may struggle to accurately describe the electronic structure of systems with highly polar bonds (C-F) and electron delocalization, as found in conjugated dienes. nih.govaps.org

A basis set is a set of mathematical functions used to build molecular orbitals. For fluorinated systems, the basis set must be flexible enough to describe both the contracted electron density close to the fluorine nuclei and the more diffuse electron density involved in bonding and non-covalent interactions. This often requires the inclusion of polarization and diffuse functions.

Polarization functions (e.g., * or (d,p) in Pople-style basis sets) allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately. electronicsandbooks.com

Diffuse functions (e.g., + or aug- prefix) are crucial for describing anions, excited states, and weak intermolecular interactions, providing a better representation of the electron density far from the atomic nuclei. aip.orgacs.org

Studies on fluorinated molecules and dienes have employed various basis sets to achieve a balance between accuracy and computational cost. For instance, investigations into hexafluoro-1,3-butadiene utilized the 6-31+G* basis set, which includes both polarization and diffuse functions. electronicsandbooks.com For more demanding accuracy, Dunning's correlation-consistent basis sets, such as the augmented aug-cc-pVnZ series (where n=D, T, Q, etc.), are frequently used as they are designed to systematically converge towards the complete basis set limit. acs.orgnih.gov

Below is a table summarizing basis sets commonly used for fluorinated and conjugated systems.

| Basis Set Family | Specific Examples | Key Features & Applications for Fluorinated Systems | References |

| Pople Style | 6-31G(d), 6-311+G(d,p) | Widely used for initial geometry optimizations and frequency calculations. The inclusion of + and * or (d,p) is critical for fluorinated systems. | electronicsandbooks.comrsc.orgworldscientific.com |

| Correlation-Consistent | cc-pVTZ, aug-cc-pVTZ | Systematically improvable accuracy. The aug- versions are highly recommended for capturing non-covalent interactions and accurate electronic properties in fluorinated molecules. | researchgate.netacs.orgnih.gov |

| Property-Optimized | def2-SVP, def2-TZVPP | Optimized for specific properties like polarizabilities. Can be more efficient than general-purpose sets, but augmentation is often necessary for fluorine to reduce large basis set errors. | aip.org |

| Minimally Augmented | maug-cc-pVTZ | A cost-effective alternative to fully augmented sets, where diffuse functions are omitted from hydrogen atoms and only s and p diffuse functions are used on non-hydrogenic atoms. Shows good performance for DFT calculations of various properties. | acs.org |

The choice of the exchange-correlation (XC) functional is arguably the most critical decision in a DFT calculation. Functionals are often categorized using "Jacob's Ladder," which represents a hierarchy of increasing complexity and, generally, accuracy.

Local Density Approximation (LDA): The simplest approximation, often insufficient for quantitative accuracy in molecular systems. aps.org

Generalized Gradient Approximation (GGA): Incorporates the gradient of the electron density. Common examples include PBE and BLYP. GGAs offer significant improvement over LDA for molecular properties. fiveable.meacs.orgrsc.org

Meta-GGA: Includes the kinetic energy density, further refining the description of electron exchange. The SCAN and M06-L functionals are examples. aps.org

Hybrid Functionals: Mix a fraction of exact Hartree-Fock exchange with a GGA or meta-GGA functional. B3LYP is the most well-known hybrid functional. fiveable.menih.gov Range-separated hybrids like CAM-B3LYP and ωB97X-D are often better for describing charge-transfer and long-range interactions.

Double-Hybrid Functionals: Include a portion of second-order perturbation theory (MP2) correlation, offering high accuracy at a greater computational cost.

For fluorinated systems, hybrid and meta-GGA functionals often provide the best performance. For example, studies on oxyfluoride compounds found that the PBEsol (a GGA) and HSE06 (a hybrid) functionals perform well, though the best choice can be property-dependent. aps.org However, benchmark studies have also shown that some widely used functionals, including the popular B3LYP, can perform poorly for describing systems with highly polar bonds. nih.gov The M06 suite of functionals (M06, M06-2X, M06-HF) is often recommended for main-group chemistry and non-covalent interactions. researchgate.networldscientific.com

The table below details some XC functionals and their relevance to fluorinated systems.

| Functional Type | Specific Examples | Strengths & Weaknesses for Fluorinated Systems | References |

| GGA | PBE, BLYP | A good starting point, computationally efficient. PBEsol has shown good accuracy for structural properties of some fluoride-containing solids. | electronicsandbooks.comrsc.orgaps.org |

| Meta-GGA | SCAN, M06-L | SCAN shows improvement over GGAs for electronic structure and lattice dynamics in fluorides. Can be more accurate than GGAs for a similar cost. | aps.org |

| Hybrid | B3LYP, PBE0, M06-2X | B3LYP is very popular but should be used with caution for fluorinated systems due to potential inaccuracies. M06-2X is often a reliable choice for main-group thermochemistry and kinetics. | fiveable.menih.govworldscientific.com |

| Range-Separated Hybrid | HSE06, CAM-B3LYP | HSE06 performs well for both all-oxide and all-fluoride compounds. Generally better for excited states and long-range interactions than standard hybrids. | fiveable.meaps.org |

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Intermediates

NMR spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds. The unique properties of the ¹⁹F nucleus, in particular, provide a powerful probe into molecular structure and dynamics.

Multi-nuclear NMR, especially ¹⁹F and ¹³C NMR, is critical for the unambiguous structural assignment of perfluorinated systems like (Z,Z)-Perfluoro-2,4-hexadiene.

¹⁹F NMR Spectroscopy : The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high sensitivity, and a wide range of chemical shifts that is highly sensitive to the local electronic environment. nih.govwikipedia.org This large chemical shift dispersion minimizes signal overlap, even in complex molecules. nih.gov In perfluorinated dienes, the chemical shifts of the fluorine atoms are indicative of their position (e.g., vinylic vs. trifluoromethyl group). Furthermore, spin-spin coupling between fluorine nuclei (JFF) provides invaluable information about through-bond connectivity. Long-range couplings across several bonds are common and are particularly useful for stereochemical assignments. huji.ac.il For instance, in related systems like hexafluorobut-2-enes, the magnitude of the five-bond coupling constant (⁵JFF) across the carbon-carbon double bond is stereospecific, allowing for the clear differentiation between (E) and (Z) isomers. nih.gov Analysis of the complex ¹⁹F NMR spectrum of hexafluoro-1,3-butadiene (B1630412), a related conjugated diene, yielded numerous coupling constants that defined the molecule's structure. epa.gov

¹³C NMR Spectroscopy : While less sensitive than ¹⁹F NMR, ¹³C NMR provides direct information about the carbon skeleton. In ¹³C spectra of perfluorinated compounds, the signals are often split into complex multiplets due to one-bond (¹JCF) and two-bond (²JCF) couplings with fluorine atoms. These coupling constants are large and can aid in signal assignment. Computational methods, such as DFT-GIAO calculations, are often employed to predict and help interpret the ¹⁹F and ¹³C NMR chemical shifts in complex perfluoro compounds. researchgate.net

| Coupling Type | Compound Example | Coupling Constant (Hz) | Significance |

| Vicinal (³JFF) | Hexafluoro-1,3-butadiene | -118.58 | Connects adjacent fluorine atoms on the diene backbone. epa.gov |

| Geminal (²JFF) | Hexafluoro-1,3-butadiene | +50.74, +31.91 | Differentiates fluorine atoms on the same carbon. epa.gov |

| Long-Range (⁵JFF) | Hexafluoro-1,3-butadiene | +2.41 to +14.19 | Establishes through-space or through-bond connectivity across the conjugated system, aiding in conformational analysis. epa.gov |

| Long-Range (⁵JFF) | (E/Z)-Hexafluorobut-2-enes | ~11 Hz for (E), ~0 Hz for (Z) | Crucial for definitive stereochemical assignment of isomers. nih.gov |

Table 1: Representative ¹⁹F-¹⁹F Coupling Constants in Perfluorinated Dienes and Alkenes. This table is interactive. You can sort and filter the data.

Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes and identifying transient reaction intermediates. oxinst.com In perfluorinated systems, VT-NMR can be used to probe conformational changes and rotational barriers. For example, in studies of perfluoroalkyl chains attached to metal complexes, ¹⁹F NMR spectra show that fluorine atoms on a CF₂ group can be chemically different (diastereotopic) at low temperatures due to restricted rotation. figshare.comresearchgate.net As the temperature is increased, the rate of rotation about the C-C or C-metal bond increases, leading to the coalescence of the distinct signals into a single, averaged signal. figshare.comresearchgate.net The analysis of these spectral changes allows for the calculation of the energy barrier (ΔG‡) for the rotational process. This methodology is directly applicable to studying the rotational dynamics around the C-C single bond in this compound and identifying preferred conformations at different temperatures. The chemical shifts of fluorine resonances can also exhibit a significant, often linear, dependence on temperature, a property that can be used to monitor thermal processes. nih.gov

Vibrational Spectroscopy (IR and Raman) for Conformational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and functional groups. For this compound, these techniques are used to identify characteristic vibrations of the C=C double bonds and the C-F bonds. The C=C stretching vibrations in perfluorinated alkenes typically appear in the 1700-1780 cm⁻¹ region of the IR spectrum. The exact frequency and intensity of these bands can provide information about the conjugation and stereochemistry of the diene system. The C-F stretching modes give rise to very strong absorptions in the IR spectrum, typically in the 1100-1400 cm⁻¹ range. semanticscholar.org Raman spectroscopy is complementary to IR, particularly for symmetric vibrations like the C=C stretch in a conjugated system, which may be weak in the IR spectrum. researchgate.net

To make detailed assignments of the vibrational modes observed in IR and Raman spectra, a Normal Coordinate Analysis (NCA) is often performed. mdpi.com This computational method models the vibrational motions of the molecule and calculates the expected frequencies. The analysis provides a Potential Energy Distribution (PED), which describes the contribution of individual bond stretches, angle bends, and torsions to each calculated vibrational mode. worldscientific.com For a molecule like this compound, NCA would be essential to definitively assign the complex vibrational bands arising from the coupling of C-C and C-F stretching and bending modes, and to distinguish between different conformational isomers. mdpi.com

Mass Spectrometry Techniques for Compound Identification and Degradation Products

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₆F₁₀), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. nih.gov The fragmentation of perfluorinated compounds under electron ionization often involves the cleavage of C-C bonds and the loss of CF₃ radicals or CF₂ units. The study of thermal degradation of related perfluorinated compounds has shown the formation of a series of smaller fluorocarbon radicals (CₙF₂ₙ₊₁) and perfluoroalkenes (CₙF₂ₙ), which can be detected by mass spectrometry. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for separating and analyzing volatile components in complex mixtures. innovatechlabs.com It is widely used for the analysis of per- and polyfluoroalkyl substances (PFAS). chromatographyonline.com In the context of this compound, GC-MS would be used to separate it from other stereoisomers ((E,E) and (E,Z)) and from any impurities or starting materials from its synthesis. The gas chromatograph provides retention times that are characteristic of each compound, while the mass spectrometer provides a mass spectrum for identification. shimadzu.com This technique is also invaluable for identifying and quantifying the products of degradation studies, such as those from thermal or chemical treatment, by separating the various breakdown products before they enter the mass spectrometer for analysis. nih.govd-nb.info

| m/z | Possible Formula | Identity/Origin |

| 262 | C₆F₁₀⁺ | Molecular Ion |

| 243 | C₆F₉⁺ | Loss of F |

| 193 | C₅F₇⁺ | Loss of CF₃ |

| 162 | C₄F₆⁺ | Perfluorobutadiene fragment |

| 143 | C₄F₅⁺ | Loss of F from C₄F₆⁺ |

| 119 | C₂F₅⁺ | Perfluoroethyl cation |

| 100 | C₂F₄⁺ | Tetrafluoroethylene (B6358150) fragment |

| 69 | CF₃⁺ | Trifluoromethyl cation |

Table 2: Plausible Mass Spectrometry Fragments for Perfluoro-2,4-hexadiene. This table is interactive. You can sort and filter the data. Note: This table represents potential fragmentation pathways based on the general behavior of perfluorinated compounds.

Development of Novel Spectroscopic Probes for Reaction Monitoring

Real-time monitoring of chemical reactions involving this compound is essential for optimizing reaction conditions, identifying transient intermediates, and understanding kinetic profiles. The development of novel spectroscopic probes, particularly those based on nuclear magnetic resonance (NMR) and vibrational spectroscopies, offers powerful tools for in-situ reaction analysis.

¹⁹F NMR Spectroscopy: A Premier Tool for In-Situ Monitoring

Given the abundance of fluorine atoms in this compound, ¹⁹F NMR spectroscopy stands out as a primary technique for reaction monitoring. nih.gov The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion provide a clear window into the molecular changes occurring during a reaction. nih.gov

A key strategy in developing a ¹⁹F NMR-based monitoring approach involves the identification of unique chemical shifts for the fluorine nuclei in the reactant, intermediates, and products. For this compound, the fluorine atoms on the trifluoromethyl (CF₃) groups and the vinyl fluorines (CF) would exhibit distinct resonances. As a reaction proceeds, the disappearance of the reactant signals and the appearance of new signals corresponding to the products can be quantitatively tracked over time. nih.gov The integration of these signals allows for the determination of relative concentrations and the calculation of reaction rates.

Illustrative Example: Monitoring a Hypothetical Nucleophilic Addition Reaction

Consider a hypothetical nucleophilic addition of a generic nucleophile (Nu⁻) to the perfluorinated backbone of this compound. The reaction progress could be monitored by observing the changes in the ¹⁹F NMR spectrum.

| Compound | Fluorine Environment | Hypothetical ¹⁹F Chemical Shift (ppm) | Observation During Reaction |

| This compound | -CF= | -135 | Signal intensity decreases |

| This compound | -CF₃ | -65 | Signal intensity decreases |

| Reaction Intermediate | -CF(Nu)- | -150 | Signal appears and then decreases |

| Final Product | -CF(Nu)- | -145 | Signal intensity increases |

| Final Product | -CF₃ | -68 | Signal intensity increases |

This table is illustrative and presents hypothetical data for educational purposes.

By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed, providing valuable mechanistic insights. rsc.org

Vibrational Spectroscopy Probes: IR and Raman

Infrared (IR) and Raman spectroscopy offer complementary in-situ monitoring capabilities, particularly through the use of fiber-optic probes that can be directly immersed in the reaction mixture. spectroscopyonline.com These techniques are sensitive to changes in the vibrational modes of the molecule. acs.org

For this compound, the C=C and C-F stretching vibrations would be prominent in its IR and Raman spectra. nih.gov The C=C stretching frequency in perfluoroalkenes is typically found at higher wavenumbers compared to their hydrocarbon counterparts. During a reaction that consumes the double bonds, such as addition or polymerization, the intensity of the C=C stretching band would decrease.

Table of Characteristic Vibrational Frequencies for Monitoring Reactions of this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Application in Reaction Monitoring |

| C=C Stretch | 1700 - 1750 | Raman, IR | Disappearance indicates consumption of the diene system. |

| C-F Stretch | 1100 - 1300 | IR | Shift in frequency or change in band shape can indicate changes in the electronic environment of the C-F bonds. acs.orgnih.gov |

This table provides expected ranges based on data for similar perfluorinated compounds.

Contributions and Future Directions in Advanced Perfluorinated Chemistry

Role as a Key Intermediate in Complex Fluorinated Molecule Synthesis

Perfluorinated dienes are valuable precursors in the synthesis of a wide array of complex fluorinated molecules due to the unique electronic properties conferred by the fluorine atoms. The electron-withdrawing nature of fluorine significantly influences the reactivity of the conjugated π-system, making these dienes susceptible to specific types of chemical transformations.

Fluorinated compounds, often referred to as "building blocks," are fundamental in constructing more complex molecules with tailored properties. pageplace.de The incorporation of fluorine atoms can dramatically alter the physical, chemical, and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. pageplace.de

(Z,Z)-Perfluoro-2,4-hexadiene , with its defined stereochemistry and reactive diene system, can be envisioned as a specialized building block. Its perfluorinated nature suggests high thermal and chemical stability, a common trait of fluorocarbons. pageplace.de The conjugated double bonds, however, provide sites for controlled chemical reactions. The stereochemistry of the (Z,Z) isomer would be expected to play a crucial role in stereoselective reactions, allowing for the synthesis of complex target molecules with a high degree of spatial control.

The table below outlines the general characteristics of perfluorinated dienes as building blocks, which can be extrapolated to This compound .

| Property | Description | Implication for Synthesis |

| High Electronegativity of Fluorine | Fluorine atoms withdraw electron density from the carbon backbone. | Alters the reactivity of the double bonds, making them susceptible to nucleophilic attack. |

| Stereochemical Purity | The (Z,Z) configuration provides a defined three-dimensional structure. | Enables stereocontrolled synthesis of complex molecules. |

| Thermal and Chemical Stability | The strength of the C-F bond imparts stability to the molecule. | Allows for reactions to be carried out under a wider range of conditions. |

| Unique Intermolecular Interactions | Fluorinated molecules can participate in fluorine-specific interactions like fluorous-fluorous interactions. | Can be used to direct self-assembly and crystallization processes. |

Fluoropolymers are a critical class of materials known for their exceptional properties, including chemical inertness, thermal stability, and low surface energy. 20.210.105 The polymerization of perfluorinated dienes can lead to the formation of fluoropolymers with unique architectures and functionalities.

While direct polymerization of This compound is not extensively documented, the principles of diene polymerization suggest several possibilities. researchgate.netlibretexts.org 1,4-polymerization of this monomer would lead to a polymer with repeating units containing double bonds in the backbone. These double bonds could serve as sites for post-polymerization modification, such as cross-linking to create fluoroelastomers with tailored mechanical properties. 20.210.105researchgate.net The stereoregularity of the starting monomer could potentially lead to polymers with highly ordered microstructures, influencing their macroscopic properties.

The potential polymerization pathways for a generic perfluorinated 2,4-hexadiene (B1165886) are illustrated below:

| Polymerization Mode | Resulting Polymer Structure | Potential Properties and Applications |

| 1,4-Addition | Linear polymer with in-chain double bonds. | Elastomeric materials after cross-linking; materials with tunable properties through post-polymerization functionalization. |

| 1,2-Addition | Polymer with pendant perfluorovinyl groups. | Reactive polymer for grafting or cross-linking; precursor to specialty membranes or coatings. |

| Cyclopolymerization | Polymer with cyclic repeating units. | Rigid, thermally stable polymers; materials for optical or electronic applications. |

Insights into Fluorination Effects on Organic Reactivity and Stereocontrol Mechanisms

The high degree of fluorination in This compound profoundly impacts its reactivity compared to hydrocarbon dienes. The electron-deficient nature of the π-system makes it susceptible to nucleophilic attack, a reversal of the typical reactivity of electron-rich hydrocarbon dienes which readily undergo electrophilic addition. libretexts.org

Furthermore, the stereochemistry of the (Z,Z) isomer is expected to be a key factor in controlling the stereochemical outcome of its reactions. For instance, in pericyclic reactions such as Diels-Alder cycloadditions, the geometry of the diene is directly translated into the stereochemistry of the resulting cyclic product. libretexts.orgmsu.eduutdallas.edu The (Z,Z) configuration would enforce a specific approach of the dienophile, leading to a high degree of stereocontrol in the formation of complex cyclic and polycyclic fluorinated compounds.

Enabling Reagents and Methodologies for Novel Carbon-Fluorine Bond Transformations

While This compound is already fully fluorinated along its carbon backbone, its reactions can provide pathways to novel C-F bond transformations on other molecules or serve as a platform to study the stability and reactivity of C-F bonds in its derivatives. For example, reactions that lead to defluorination or the selective replacement of a fluorine atom with another functional group are of great interest in synthetic chemistry.

The study of the reactions of perfluorinated dienes with various reagents can lead to the development of new synthetic methodologies. For instance, their reactions with strong nucleophiles could lead to selective substitution patterns, providing access to partially fluorinated dienes with unique reactivity.

Fundamental Understanding for Design of Advanced Fluorinated Chemical Systems

Investigating the synthesis, reactivity, and properties of a molecule like This compound contributes to the fundamental understanding of organofluorine chemistry. This knowledge is crucial for the rational design of new fluorinated materials with desired properties. By understanding how the arrangement of fluorine atoms and the stereochemistry of the double bonds influence reactivity and polymerizability, chemists can better predict the behavior of other complex fluorinated systems.

This fundamental understanding underpins the development of a wide range of advanced materials, from novel fluoroelastomers and high-performance plastics to functional coatings and materials for electronic and biomedical applications. The specific stereochemistry of This compound makes it a particularly interesting candidate for studies aimed at creating highly ordered and functional fluorinated materials.

Q & A

Basic Research Questions

Q. How can the molecular structure and stereochemistry of (Z,Z)-Perfluoro-2,4-hexadiene be confirmed experimentally?

- Methodological Answer : The molecular structure can be confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. For stereochemical confirmation, NMR is critical due to the fluorine substituents, as coupling constants and chemical shifts differentiate Z and E configurations. X-ray crystallography provides definitive spatial arrangement by resolving bond angles and distances. Gas-phase electron diffraction or computational methods (e.g., density functional theory, DFT) can supplement experimental data .

Q. What are the key thermodynamic properties of this compound, and how are they measured?

- Methodological Answer : Thermodynamic properties such as enthalpy of formation, heat capacity, and vapor pressure can be determined using calorimetry (e.g., differential scanning calorimetry) and gas-phase ion energetics via mass spectrometry. Data repositories like the NIST Chemistry WebBook provide validated experimental values for related perfluorinated compounds, which can be extrapolated using group contribution methods .

Q. How does the perfluorination of 2,4-hexadiene alter its chemical stability compared to non-fluorinated analogs?

- Methodological Answer : Fluorination increases thermal and oxidative stability due to strong C-F bonds. Stability can be assessed via thermogravimetric analysis (TGA) under varying oxygen concentrations. Comparative studies with non-fluorinated analogs (e.g., 2,4-hexadiene) reveal differences in decomposition temperatures and reaction kinetics, with perfluorinated compounds resisting radical-mediated degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in electrocyclic reactions?

- Methodological Answer : The Z,Z configuration dictates conrotatory or disrotatory pathways in electrocyclic reactions. For example, thermal [4π] electrocyclic ring-opening of perfluorinated cyclobutenes proceeds via conrotatory mechanisms, preserving stereochemistry. Computational modeling (e.g., DFT with transition state analysis) and kinetic isotope effect studies can validate reaction pathways. Contrast with E,E isomers reveals divergent regioselectivity .

Q. What methodological approaches resolve contradictions in reported reaction kinetics of this compound under varying conditions?

- Methodological Answer : Discrepancies in kinetic data (e.g., rate constants for Diels-Alder reactions) may arise from solvent polarity or fluorine-specific steric effects. Controlled experiments using deuterated solvents, high-pressure NMR, or in-situ monitoring (e.g., stopped-flow spectroscopy) can isolate variables. Meta-analyses of literature data, accounting for experimental conditions (temperature, catalysts), are critical .

Q. How can computational chemistry predict the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., Hartree-Fock or DFT) model degradation pathways, such as hydrolysis or photolysis. Environmental persistence is predicted using quantitative structure-activity relationship (QSAR) models, validated against experimental half-life data from accelerated UV exposure tests or microbial degradation assays .

Q. What challenges arise in synthesizing this compound with high stereochemical purity?

- Methodological Answer : Fluorination reactions often suffer from low stereoselectivity due to fluorine’s electronegativity and steric bulk. Strategies include using fluorinated catalysts (e.g., silver(I) fluoride) or low-temperature photochemical methods to stabilize transition states. Purity is confirmed via chiral chromatography or NMR with chiral shift reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.